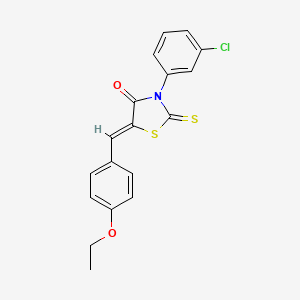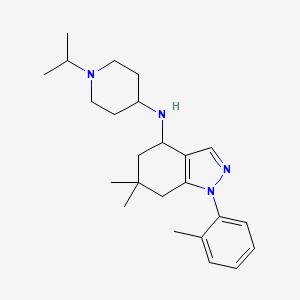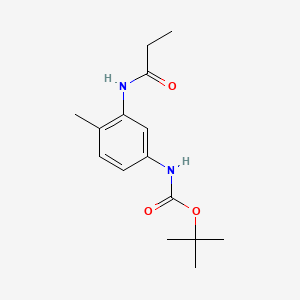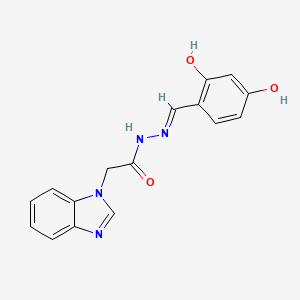
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar properties.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic effects.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-(4-Chloro-phenyl)-5-(4-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(3-Bromo-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
The uniqueness of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Propriétés
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-15-8-6-12(7-9-15)10-16-17(21)20(18(23)24-16)14-5-3-4-13(19)11-14/h3-11H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYGMSODYTBKW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
![1-(diphenylmethyl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5999108.png)
![4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE](/img/structure/B5999123.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5999125.png)
![4-fluoro-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5999129.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B5999133.png)

![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5999163.png)
![3-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-1,2-propanediol](/img/structure/B5999172.png)
![2-amino-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-isopropyl-4-pyrimidinecarboxamide](/img/structure/B5999180.png)
![1-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5999186.png)

![1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B5999193.png)
